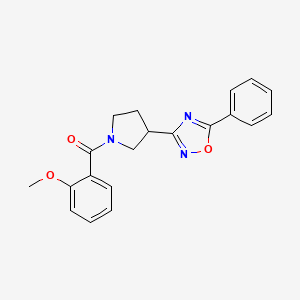
(2-Methoxyphenyl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxyphenyl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H19N3O3 and its molecular weight is 349.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Optical Properties
A study by Volpi et al. (2017) detailed the synthesis of a series of compounds, including one closely related to the target compound, demonstrating large Stokes' shifts and variable quantum yields. This research highlighted the potential of such compounds in creating luminescent materials for low-cost applications, such as in transparent thermosetting resins (Volpi et al., 2017).
Crystal Structure and Halogen Bonding
Research on the crystal packing of 1,2,4-oxadiazole derivatives, including a compound structurally similar to the target, was conducted to understand the role of non-covalent interactions, such as lone pair-π interactions and halogen bonding, in their supramolecular architectures (Sharma et al., 2019).
Antimicrobial Activity
A synthesis study presented by Kumar et al. (2012) explored the antimicrobial properties of pyrazoline derivatives, which share a similar synthesis pathway to the target compound. These compounds showed considerable antimicrobial activity, suggesting the potential for pharmaceutical applications (Kumar et al., 2012).
Anticancer Potential
The study by Magalhães et al. (2013) on (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, a compound with a similar structure, found that it inhibits tubulin polymerization, causes G2/M cell cycle arrest, and triggers apoptosis in cancer cells. This indicates the potential therapeutic applications of such compounds in cancer treatment (Magalhães et al., 2013).
Corrosion Inhibition
A study on pyrazole derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution, including compounds with structural similarities to the target compound, demonstrated high efficiency even at low concentrations. This suggests applications in materials science, particularly in protecting metals from corrosion (Yadav et al., 2015).
Mechanism of Action
Target of Action
It is known that oxadiazole derivatives, which this compound is a part of, have a wide range of biological applications .
Mode of Action
Oxadiazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
It is known that oxadiazole derivatives can affect a variety of biochemical pathways, depending on the specific derivative and its targets .
Result of Action
It is known that oxadiazole derivatives can have a variety of effects at the molecular and cellular level, depending on the specific derivative and its targets .
Biochemical Analysis
Biochemical Properties
The biochemical properties of (2-Methoxyphenyl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone are largely determined by its structural components. The oxadiazole ring in the compound is known to interact with various enzymes and proteins
Cellular Effects
Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . More detailed studies are needed to fully understand these effects.
Molecular Mechanism
It is hypothesized that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Preliminary studies suggest that this compound may have long-term effects on cellular function in in vitro or in vivo studies . Information on the product’s stability and degradation over time is not yet available.
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models are currently being studied. Early research suggests that the compound’s effects may vary with dosage, with potential threshold effects observed in some studies . Information on any toxic or adverse effects at high doses is not yet available.
Metabolic Pathways
It is hypothesized that this compound may interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Preliminary studies suggest that this compound may interact with certain transporters or binding proteins, potentially affecting its localization or accumulation within cells .
Subcellular Localization
It is possible that this compound may be directed to specific compartments or organelles within the cell due to targeting signals or post-translational modifications .
Properties
IUPAC Name |
(2-methoxyphenyl)-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-25-17-10-6-5-9-16(17)20(24)23-12-11-15(13-23)18-21-19(26-22-18)14-7-3-2-4-8-14/h2-10,15H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUNFSOSAZSECI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Chloro-1-(3-methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2707349.png)
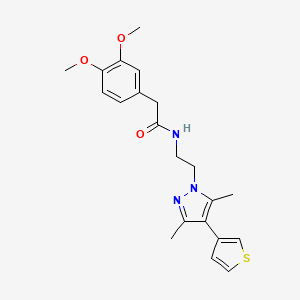
![N1-(3,5-dimethylphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2707352.png)
![4-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-N-(tert-butyl)-4-oxobutanamide](/img/structure/B2707353.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2707354.png)
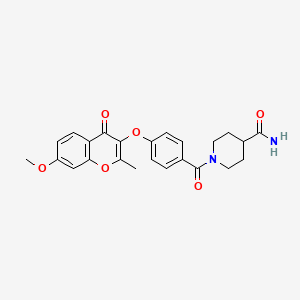
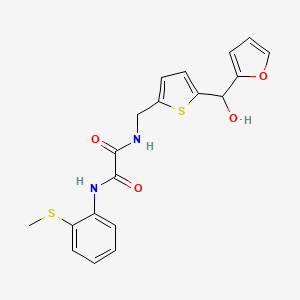
![2-({[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}anilino)acetic acid](/img/structure/B2707360.png)

![N-[Cyano-(2-methoxyphenyl)methyl]-3-(2-methylbenzimidazol-1-yl)propanamide](/img/structure/B2707364.png)
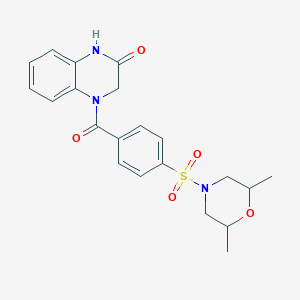
![(E)-N-[3-(1H-Benzimidazol-2-yl)cyclohexyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2707366.png)
![2-[(3-Fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2707368.png)

